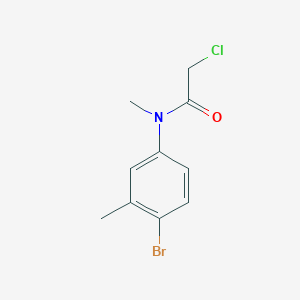![molecular formula C12H14ClNO3 B7628107 Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate, also known as MCM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting subject for further investigation. In
作用机制
The mechanism of action of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate is not fully understood, but it is thought to involve the formation of adducts with nucleophiles such as amino acids and thiols. This can lead to changes in the structure and function of proteins, which may explain some of the observed biological effects of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate.
Biochemical and Physiological Effects
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and labeling agent, Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is an important enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has potential implications for the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate in lab experiments is its high sensitivity and selectivity for ROS detection. This makes it a useful tool for studying these molecules in living cells. However, one limitation is that Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Further research is needed to determine the safety and potential side effects of using Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate in lab experiments.
未来方向
There are several potential future directions for research on Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate. One area of interest is the development of new fluorescent probes based on the structure of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate. These probes could be used to detect other molecules of interest in cells, such as reactive nitrogen species (RNS) or specific proteins.
Another area of interest is the development of new methods for synthesizing Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate and related compounds. This could lead to the discovery of new compounds with even greater sensitivity and selectivity for specific molecules or cellular processes.
Overall, Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate is a promising compound for scientific research, with potential applications in a variety of fields. Further research is needed to fully understand its mechanism of action and potential uses, but the current evidence suggests that it has a bright future in the world of scientific research.
合成方法
The synthesis of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate involves a series of chemical reactions that result in the final product. The first step is the reaction between 4-aminobenzoic acid and thionyl chloride, which produces 4-chlorobenzoyl chloride. This intermediate compound is then reacted with methylamine to produce methyl 4-chlorobenzoate, which is subsequently reacted with 2-chloroacetyl chloride to produce Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate.
科学研究应用
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are molecules that play a role in a variety of cellular processes, but can also cause damage to cells if their levels become too high. Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has been found to be a sensitive and selective probe for the detection of ROS, making it a useful tool for studying these molecules in living cells.
Another area of interest is the use of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate as a labeling agent for proteins. By attaching Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate to a protein of interest, researchers can track the movement and localization of the protein in cells. This can provide valuable insights into the function of the protein and its role in cellular processes.
属性
IUPAC Name |
methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(11(15)7-13)8-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKOAKCRSSLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)


![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)